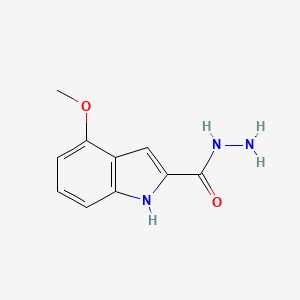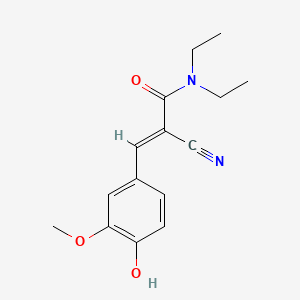
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Descripción general
Descripción
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (2-CNDDMA) is an organic compound that has been gaining attention in the scientific research community due to its potential applications in various areas. 2-CNDDMA is a derivative of acrylamide, and has been found to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to be useful in a variety of scientific research areas. It has been used as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on the central nervous system. Additionally, this compound has been used in the study of apoptosis, or programmed cell death.
Mecanismo De Acción
The mechanism of action of 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not yet fully understood. However, it is believed that this compound acts by binding to the active site of monoamine oxidase B, which inhibits the enzyme’s activity. This, in turn, leads to an increase in the levels of monoamines such as dopamine and serotonin, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death. Additionally, it has been found to have antidepressant-like effects, as it can increase the levels of serotonin and dopamine in the brain. It has also been found to have anti-inflammatory effects, as it can reduce the levels of inflammatory cytokines in the body. Lastly, it has been found to have a variety of other beneficial effects, such as reducing pain, improving memory, and improving sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several advantages for lab experiments. Firstly, it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable, and can be stored for a long period of time without significant degradation. Lastly, it is relatively inexpensive, making it an attractive option for researchers on a budget. The main limitation of this compound is that its mechanism of action is still not fully understood, making it difficult to accurately predict its effects in certain situations.
Direcciones Futuras
The potential future directions for 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide are numerous. Firstly, further research is needed to better understand its mechanism of action, as well as to identify new potential applications for it. Additionally, further research is needed to better understand its effects on various physiological processes, as well as to identify potential side effects. Lastly, further research is needed to develop new synthetic methods for the production of this compound, as well as to develop new formulations that can be used in a variety of applications.
Propiedades
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17(5-2)15(19)12(10-16)8-11-6-7-13(18)14(9-11)20-3/h6-9,18H,4-5H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGDJLRURNRLD-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




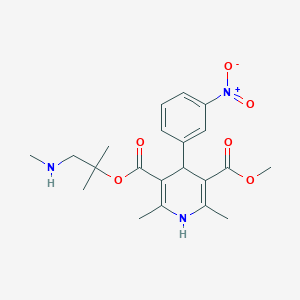

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)

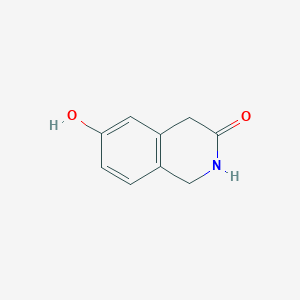

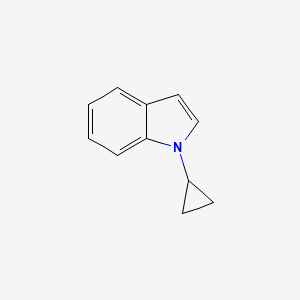
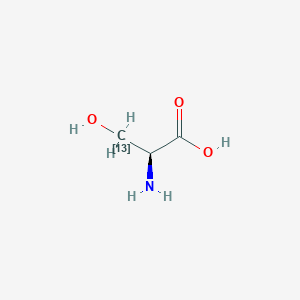
![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)
![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
